molecular formula C24H16BrNO4 B11529076 2-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-bromobenzoate

2-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-bromobenzoate

Cat. No.: B11529076
M. Wt: 462.3 g/mol
InChI Key: DNHLKDIGMHOCIT-ZHZULCJRSA-N
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Description

2-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-bromobenzoate is a complex organic compound that features a unique structure combining an oxazole ring, a phenyl group, and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-bromobenzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-methylbenzaldehyde with 2-amino-2-phenylacetic acid to form the oxazole ring. This intermediate is then reacted with 4-bromobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-bromobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Another compound with a similar ester functional group.

    Methyl acetoacetate: Shares structural similarities with the oxazole ring.

    Acetylacetone: Contains a diketone structure that can undergo similar reactions.

Uniqueness

2-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-bromobenzoate is unique due to its combination of an oxazole ring and a bromobenzoate moiety. This structure imparts specific chemical properties and reactivity, making it valuable for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C24H16BrNO4

Molecular Weight

462.3 g/mol

IUPAC Name

[2-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C24H16BrNO4/c1-15-6-8-16(9-7-15)22-26-20(24(28)30-22)14-18-4-2-3-5-21(18)29-23(27)17-10-12-19(25)13-11-17/h2-14H,1H3/b20-14-

InChI Key

DNHLKDIGMHOCIT-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Br)/C(=O)O2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Br)C(=O)O2

Origin of Product

United States

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